Clemastine fumarate
Overview
Description
Synthesis Analysis
The synthesis of clemastine fumarate has been detailed through various approaches, highlighting its complex chemical structure and the precision required in its creation. Notably, Fournier et al. (2010) achieved the first enantioselective synthesis of clemastine as its (S,S)-stereoisomer through ether formation and a strategic invertive aryl migration on lithiation, confirming the invertive nature of the rearrangement and establishing a methodological foundation for producing this antihistamine agent (Fournier et al., 2010).
Molecular Structure Analysis
The molecular structure of clemastine fumarate, characterized by its specific stereochemistry, plays a crucial role in its pharmacological effectiveness. The work by Ebnöther and Weber (1976) on synthesizing clemastine and its isomers further elucidates the importance of its molecular configuration, establishing the groundwork for understanding its interactions at the molecular level (Ebnöther & Weber, 1976).
Chemical Reactions and Properties
Clemastine fumarate's chemical reactivity and properties have been explored through its biomimetic oxidation, revealing insights into its metabolic pathways and the potential for generating metabolites. Fröhlich et al. (1996) demonstrated the reaction of clemastine fumarate with a biomimetic system, shedding light on its oxidative behavior and providing a closer understanding of its metabolism akin to that in rats (Fröhlich et al., 1996).
Physical Properties Analysis
The solubility of clemastine fumarate in supercritical carbon dioxide has been quantitatively measured, offering insights into its physical properties under various conditions. Sodeifian et al. (2021) provided detailed solubility data, crucial for pharmaceutical formulation and understanding the compound's behavior in different environments (Sodeifian et al., 2021).
Chemical Properties Analysis
Exploring the chemical properties, Choi, Jung, and Chung (1999) identified urinary metabolites of clemastine after oral administration in humans, indicating the compound's metabolic fate and its chemical transformations within the body. This study contributes to a comprehensive understanding of clemastine fumarate's pharmacokinetics and its interactions at the chemical level (Choi, Jung, & Chung, 1999).
Scientific Research Applications
Optic Nerve Remyelination : Clemastine fumarate has shown potential in promoting optic nerve remyelination. It reduced visual-evoked potential P100 latency by 17 msec/eye, indicating a trend for improvement in low-contrast letter acuity (Cohen & Tesar, 2017).
Allergic Rhinitis : It has been effective in reducing sneezing and nasal secretion in allergic rhinitis, though associated with dry mouth, nose, and throat (Gwaltney et al., 1996).
Antiallergic and Antipruritic Effects : As a first-generation H1-histamine receptor blocker, clemastine fumarate reduces capillary permeability, offering anti-allergic and antipruritic effects (Kabachny et al., 2021).
Treatment of Acute Urticaria : It is effective for treating acute urticaria, showing a lower incidence of lethargy compared to chlorphenamine maleate injection (Chen et al., 2015).
Antipruritic Agent in Cats : Clemastine fumarate controlled pruritus in 50% of atopic cats at a dosage of 0.68 mg/cat every twelve hours (Miller & Scott, 1994).
Multiple Sclerosis Treatment : It reduced latency delay by 17 ms/eye in patients with multiple sclerosis with chronic demyelinating optic neuropathy (Green et al., 2017).
Cardiomyocyte Protection : Clemastine fumarate alleviates hypoxia-reoxygenation injury to rat cardiomyocytes by inhibiting TLR4 expression and activating the PI3K/Akt signaling pathway (Yan et al., 2019).
Myocardial Ischemia-Reperfusion Injury : It can attenuate myocardial ischemia-reperfusion injury by activating the TLR4/PI3K/Akt signaling pathway (Yuan et al., 2020).
Common Cold Symptoms : Clemastine fumarate significantly reduced rhinorrhea severity and sneezing in common cold patients (Turner et al., 1997).
Antileishmanial Drug Candidate : It's a potential antileishmanial drug candidate due to its ability to inhibit the Leishmania Inositol Phosphorylceramide Synthase (Mina et al., 2020).
Allergic Pruritus in Dogs : Clemastine fumarate eliminated pruritus in dogs, with rare side effects (Miller et al., 1993).
Seasonal Allergic Rhinitis : It is effective in decreasing nasal resistance and relieving nasal congestion in seasonal allergic rhinitis (Thomas et al., 1977).
Safety And Hazards
Future Directions
Clemastine fumarate has been identified as a potential treatment for multiple sclerosis (MS) or more specifically as a drug promoting remyelination . Various preclinical and clinical researches have investigated the therapeutic potential of clemastine in neurological disorders, including neurodegenerative disease, neurodevelopmental deficits, brain injury, and psychiatric disorders .
properties
IUPAC Name |
(E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGQWSIVQFOFOQ-YKVZVUFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047785 | |
Record name | Clemastine fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
154 °C at 0.02 mm Hg | |
Record name | CLEMASTINE FUMARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very slightly soluble in water and sparingly soluble in alcohol. | |
Record name | CLEMASTINE FUMARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Inhibitory effects of various histamine receptor-blocking agents including antiallergic agents on metabolic activations of neutrophils were examined by measuring leukotrienes (C4, D4 and E4) formation, arachidonic acid release and superoxide generation. The stimulation of neutrophils by calcium ionophore causes the production of leukotrienes concomitantly with the release of arachidonic acid from the cells and these were effectively diminished with a variety of antihistaminic agents. Almost all the histamine H1 receptor-blocking drugs studied here showed as inhibitors of the metabolic activations of neutrophils, although the degree was dependent on the drug concentrations. The order of potency of the inhibitory effects on the arachidonic acid release were: homochlorcyclizine, clemastine, and azelastine (IC50 < 20 microM) greater than oxatomide (IC50 < 60 microM) and diphenylpyraline greater than triprolidine, meclizine, diphenhydramine (IC50 > 100 microM). The superoxide generation from neutrophils activated by phorbol 12-myristate 13-acetate was also effectively inhibited by these agents, but generally lower concentrations were required to obtain the same degrees of effects. These results indicated that some of the histamine H1 receptor-blocking drugs, such as clemastine and homochlorcyclizine, may act as inhibitors of formation of leukotrienes at the locus of inflammation. | |
Record name | CLEMASTINE FUMARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Clemastine fumarate | |
Color/Form |
Colorless to faintly yellow crystalline powder | |
CAS RN |
14976-57-9, 15686-51-8 | |
Record name | Clemastine fumarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14976-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clemastine fumarate [USAN:USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014976579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | clemastine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756685 | |
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Record name | Clemastine fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [R-(R*,R*)]-2-[2-[1-(p-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidinium hydrogen fumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLEMASTINE FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19259EGQ3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CLEMASTINE FUMARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
177-178 °C | |
Record name | CLEMASTINE FUMARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
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